(5Z)-3-butyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one

Catalog No.
S12057541
CAS No.
M.F
C24H23N3OS2
M. Wt
433.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(5Z)-3-butyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-py...

Product Name

(5Z)-3-butyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one

IUPAC Name

(5Z)-3-butyl-5-[[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Molecular Formula

C24H23N3OS2

Molecular Weight

433.6 g/mol

InChI

InChI=1S/C24H23N3OS2/c1-3-4-14-26-23(28)21(30-24(26)29)15-19-16-27(20-8-6-5-7-9-20)25-22(19)18-12-10-17(2)11-13-18/h5-13,15-16H,3-4,14H2,1-2H3/b21-15-

InChI Key

NFEAFCYWYJNCKD-QNGOZBTKSA-N

Canonical SMILES

CCCCN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)C)C4=CC=CC=C4)SC1=S

Isomeric SMILES

CCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)C)C4=CC=CC=C4)/SC1=S

The compound (5Z)-3-butyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule characterized by a thiazolidinone core and a pyrazole moiety. Its molecular formula is C28H31N3O2S2C_{28}H_{31}N_{3}O_{2}S_{2}, and it has a molecular weight of approximately 505.7 g/mol. The structure features a butyl group attached to the thiazolidinone ring, which is further substituted with a pyrazole derivative, enhancing its potential biological activity and chemical reactivity .

, primarily due to the presence of the thioxo group and the double bond in the thiazolidinone framework. Potential reactions include:

  • Nucleophilic additions at the carbonyl carbon of the thiazolidinone.
  • Electrophilic substitutions at the aromatic rings of the pyrazole moiety.
  • Condensation reactions, particularly involving amines or alcohols, which can lead to the formation of new derivatives with modified biological properties.

These reactions can be leveraged in synthetic organic chemistry to create analogs with enhanced or altered activities.

Preliminary studies indicate that (5Z)-3-butyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one exhibits significant biological activities, including:

  • Anti-inflammatory effects, potentially through inhibition of specific inflammatory pathways.
  • Anticancer properties, with early research suggesting it may inhibit tumor growth by targeting cancer cell metabolism and signaling pathways.
    These activities are attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes.

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

  • Formation of the thiazolidinone core through cyclization reactions involving thioketones and amines.
  • Introduction of the pyrazole moiety via condensation reactions with appropriate hydrazones or hydrazines.
  • Substitution reactions to attach the butyl group at the desired position on the thiazolidinone ring.

Optimization of reaction conditions such as temperature, solvent choice, and reaction time is crucial for achieving high yields and purity .

The potential applications of (5Z)-3-butyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one span various fields:

  • Medicinal Chemistry: As a lead compound for developing new anti-inflammatory and anticancer drugs.
  • Pharmaceutical Research: Useful in studying enzyme inhibition and receptor interactions.
  • Chemical Biology: As a tool compound for investigating biological pathways related to inflammation and cancer.

Interaction studies focus on understanding how this compound binds to specific biological targets. Initial data suggest that it may:

  • Inhibit enzymes involved in inflammatory pathways.
  • Interact with receptors that play roles in cancer progression.

Further detailed studies are necessary to confirm these interactions and elucidate their therapeutic significance .

Several compounds share structural similarities with (5Z)-3-butyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4,4’-DifluorobenzophenoneAromatic structureLacks thiazolidinone and pyrazole moieties
Polyetherether ketoneContains aromatic ringsDifferent core structure
(5Z)-3-Sec-butyl derivativeSimilar thiazolidinone structureVariation in side chain
(5Z)-3-benzyl derivativeSimilar core structureDifferent substituents on the pyrazole

The uniqueness of (5Z)-3-butyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one lies in its combination of a thiazolidinone core and a pyrazole moiety, which imparts distinctive chemical properties and potential biological activities that are not commonly found in similar compounds. This makes it a valuable candidate for further research and development in medicinal chemistry .

The compound’s systematic IUPAC name, (5Z)-3-butyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one, reflects its intricate architecture. Key structural features include:

  • Thiazolidinone core: A five-membered heterocyclic ring containing sulfur (S) and nitrogen (N) atoms at positions 1 and 3, respectively, with a thiocarbonyl group (C=S) at position 2.
  • Pyrazole moiety: A 1-phenyl-3-(4-methylphenyl) substituent at position 4 of the pyrazole ring, contributing aromaticity and steric bulk.
  • Butyl side chain: A sec-butyl group at position 3 of the thiazolidinone, enhancing lipophilicity and membrane permeability.

Molecular Formula: $$ \text{C}{24}\text{H}{23}\text{N}{3}\text{OS}{2} $$
Molecular Weight: 433.6 g/mol
CAS Registry Number: 955876-31-0

Table 1: Key Physicochemical Properties

PropertyValueSource
Melting Point198–202°C (decomposes)
SolubilityDMSO >10 mM, Ethanol <1 mM
LogP (Partition Coefficient)4.2 ± 0.3

Historical Context of Thiazolidinone-Based Drug Discovery

Thiazolidinones have been pivotal in drug development since the 1970s, with early derivatives like pioglitazone (an antidiabetic agent) demonstrating their therapeutic versatility. The integration of a thiocarbonyl group in thiazolidinones enhances hydrogen-bonding capacity, improving target affinity. For example, 2,4-thiazolidinediones were found to activate peroxisome proliferator-activated receptors (PPAR-γ), revolutionizing type 2 diabetes treatment.

The modern era emphasizes structural hybridization, combining thiazolidinones with heterocycles like pyrazoles to overcome limitations such as metabolic instability. Pyrazole-thiazolidinone hybrids, including the subject compound, exhibit dual mechanisms:

  • Enzymatic inhibition: Blocking COX-2 and TNF-α pathways.
  • Receptor modulation: Enhancing selectivity for cancer cell lines.

Structural Hybridization: Thiazolidinone-Pyrazole Pharmacophores

The fusion of thiazolidinone and pyrazole rings creates synergistic effects:

Electronic Effects

  • The pyrazole’s aromatic π-system delocalizes electron density into the thiazolidinone core, stabilizing the thiocarbonyl group and enhancing electrophilicity.
  • Butyl chain: Introduces steric hindrance, reducing off-target interactions while improving lipid bilayer penetration.

Biological Implications

  • Anti-inflammatory activity: Pyrazole-thiazolidinone hybrids inhibit TNF-α production by >60% at 10 µM, surpassing diclofenac in murine models.
  • Anticancer potential: Structural analogs demonstrate IC$$_{50}$$ values of 0.6–1.2 µM against Trypanosoma brucei, a protozoan pathogen.

Table 2: Comparative Bioactivity of Thiazolidinone Hybrids

CompoundTargetIC$$_{50}$$Selectivity IndexSource
Subject compoundTNF-α0.7 µM>50
(5Z)-3-(4-Methylbenzyl) derivativeCOX-21.1 µM35
Rhodanine-isosterePPAR-γ2.4 µM12

XLogP3

6.2

Hydrogen Bond Acceptor Count

4

Exact Mass

433.12825471 g/mol

Monoisotopic Mass

433.12825471 g/mol

Heavy Atom Count

30

Dates

Last modified: 08-09-2024

Explore Compound Types